molecular formula C39H36P2+2 B1580744 Trimethylenebis(triphenylphosphonium bromide) CAS No. 7333-67-7

Trimethylenebis(triphenylphosphonium bromide)

Cat. No. B1580744
CAS RN: 7333-67-7
M. Wt: 566.6 g/mol
InChI Key: OKZLYNSHAULDAT-UHFFFAOYSA-N
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Description

Trimethylenebis(triphenylphosphonium bromide) is a chemical compound with the molecular formula C39H36Br2P2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

While specific synthesis methods for Trimethylenebis(triphenylphosphonium bromide) were not found in the search results, triphenylphosphonium has been used in various organic synthesis applications . For instance, it has been used in functional group interconversions, heterocycle synthesis, and the synthesis of metal complexes .


Molecular Structure Analysis

The molecular structure of Trimethylenebis(triphenylphosphonium bromide) is represented by the formula C39H36Br2P2 . The molecular weight of the compound is 726.46 .


Physical And Chemical Properties Analysis

Trimethylenebis(triphenylphosphonium bromide) has a melting point of 333-335°C . It is sensitive and hygroscopic .

Scientific Research Applications

Polymer Science

Trimethylenebis(triphenylphosphonium bromide) has been instrumental in polymer science, specifically in the formation of poly-p-xylylene coatings on aluminum cathodes through electrolysis. This process involves the electrochemical generation of p-xylylene and its polymerization on the aluminum cathode, a technique beneficial in the preparation of adherent films of poly-p-xylylenes on aluminum surfaces (Ross & Kelley, 1967).

Chemical Synthesis

In the field of chemical synthesis, trimethylenebis(triphenylphosphonium bromide) has been used to prepare various chemical compounds. For example, it was utilized in the Wittig reaction to create isomers of 4,5:8,9-dibenzo-2,10-cycloundecadien-6-yne (Dagan et al., 1975). Additionally, it played a role in the development of a new method for preparing pure (3-alkoxycarbonyl-2-oxopropyl)triphenylphosphonium salts (Moorhoff, 1997).

Polymerization and LED Technology

A notable application in polymerization and LED technology involves the use of trimethylenebis(triphenylphosphonium bromide) in the successful preparation of Poly(phenylene vinylene) (PPV) films. These films exhibited a blue shift in ultraviolet-visible absorption spectrum and photoluminescence, indicating shorter π-conjugated chain length, and were used in light-emitting diodes (Chang et al., 1996).

Organic Chemistry

In organic chemistry, trimethylenebis(triphenylphosphonium bromide) has been used to convert oximes, semicarbazones, and phenylhydrazones to the corresponding carbonyl compounds. This method shows good selectivity and high yields, offering advantages in terms of functional group tolerance and simple experimental procedures (Yadollahzadeh & Tajbakhsh, 2015).

Catalysis

The compound has also found applications in catalysis. For instance, it was used in the oxidation of benzylic, allylic alcohols, and hydroquinones under solvent-free conditions (Tajbakhsh et al., 2005).

Environmental Applications

In environmental applications, trimethylenebis(triphenylphosphonium bromide) played a role in the synthesis of cyclic carbonates through CO2 cycloaddition to epoxides, demonstrating its potential in green chemistry and industrial applications (Jing-xian et al., 2014).

Safety And Hazards

Trimethylenebis(triphenylphosphonium bromide) can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . In case of inhalation, it is recommended to move the victim to fresh air .

Future Directions

There has been a growing interest in mitochondria-specific drug delivery, and triphenylphosphonium has been proven to be a versatile mitochondriotropic ligand for many delivery strategies . This suggests potential future directions for research involving Trimethylenebis(triphenylphosphonium bromide) in the field of drug delivery .

properties

IUPAC Name

triphenyl(3-triphenylphosphaniumylpropyl)phosphanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H36P2.2BrH/c1-7-20-34(21-8-1)40(35-22-9-2-10-23-35,36-24-11-3-12-25-36)32-19-33-41(37-26-13-4-14-27-37,38-28-15-5-16-29-38)39-30-17-6-18-31-39;;/h1-18,20-31H,19,32-33H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCYVFIHNUYVHU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H36Br2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylenebis(triphenylphosphonium bromide)

CAS RN

7333-67-7
Record name Propane-1,3-diylbis[triphenylphosphonium] dibromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
LM Tolbert, X Zhao - Journal of the American Chemical Society, 1997 - ACS Publications
Theory predicts that cyanine dyes and related linear systems undergo symmetry collapse and bond localization at long chain lengths. Beyond this “cyanine limit”, the properties of these …
Number of citations: 150 pubs.acs.org
LM Tolbert, ME Ogle - Journal of the American Chemical Society, 1990 - ACS Publications
For well-defined systems, 13C chemical shifts are correlated with ir-electron density. We haveused this correlation to develop models for charge carriers in «-doped polyacetylene (“…
Number of citations: 74 pubs.acs.org
N Finch, CW Gemenden - The Journal of Organic Chemistry, 1979 - ACS Publications
Syntheses of [ml] metacyclophanes have not been commonplace due to the lack of a general method such as that developed by Boekelheide for the [2.2] metacyclo-phanes. 3 However, …
Number of citations: 7 pubs.acs.org
TJ Curphey - The Journal of Organic Chemistry, 1979 - ACS Publications
Table I.^-Trifluoroacetylation of Amino Acids and Dipeptides by Ethyl Trifluoroacetate and Triethylamine in Methanol0 amino acid or dipeptide yield,% reaction time, h recryst solvent mp, …
Number of citations: 121 pubs.acs.org
LA Paquette, CC Shen, P Engel - The Journal of Organic …, 1989 - ACS Publications
Details are provided for the synthesis of the tri-and tetraketones in the [4] peristylane series. Access tothe latter of these compounds represents arrival at that derivative in which all four …
Number of citations: 11 pubs.acs.org
JL Matthews - 1994 - etheses.dur.ac.uk
Although the use of silicon-based reagents has undergone rapid development during the last twenty years, the application of organosilicon chemistry to asymmetric synthesis has been …
Number of citations: 4 etheses.dur.ac.uk
MJ Terapane - 2000 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
CW Beswick, GJ Moody, JDR Thomas… - Analytical …, 1989 - pubs.rsc.org
Conclusions From this study, diamide sensor A appears to be the optimum on the basis of its selectivity towards lithium. However, the study has demonstrated that there are still …
Number of citations: 12 pubs.rsc.org
KM Magee - 2011 - dlib.bc.edu
Chapter 1: Oxidative Stress. An overview of oxidative stress and its impact on human health. Various reactive oxygen species and cellular antioxidant defenses are also summarized. …
Number of citations: 3 dlib.bc.edu

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